[(2,2-dimethylpyrrolidin-3-yl)methyl]dimethylamine
Description
[(2,2-dimethylpyrrolidin-3-yl)methyl]dimethylamine is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with dimethyl groups and a dimethylmethanamine moiety. Pyrrolidine derivatives are known for their diverse biological activities and applications in various fields of science and industry.
Properties
IUPAC Name |
1-(2,2-dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2)8(5-6-10-9)7-11(3)4/h8,10H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMGJYROTZOZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)CN(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2-dimethylpyrrolidin-3-yl)methyl]dimethylamine typically involves the reaction of 2,2-dimethylpyrrolidine with N,N-dimethylmethanamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include dichloromethane and ethanol, while catalysts such as palladium or platinum may be employed to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of [(2,2-dimethylpyrrolidin-3-yl)methyl]dimethylamine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often utilize automated systems to ensure precise control over reaction parameters and to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2,2-dimethylpyrrolidin-3-yl)methyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrrolidine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used. These reactions are often conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides. These reactions are usually performed in the presence of a base or an acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides or ketones, while reduction reactions can produce primary or secondary amines. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
[(2,2-dimethylpyrrolidin-3-yl)methyl]dimethylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological processes and as a tool for investigating the structure-activity relationships of pyrrolidine derivatives.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2,2-dimethylpyrrolidin-3-yl)methyl]dimethylamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, enzymes, or ion channels, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(2,2-dimethylpyrrolidin-3-yl)methyl]dimethylamine can be compared with other similar compounds, such as:
2,2-Dimethylpyrrolidine: A related compound with similar structural features but lacking the dimethylmethanamine moiety.
N,N-Dimethylmethanamine: A simpler amine compound that serves as a precursor in the synthesis of more complex derivatives.
Pyrrolidine: The parent compound of the pyrrolidine class, which serves as a core structure for many biologically active molecules.
The uniqueness of [(2,2-dimethylpyrrolidin-3-yl)methyl]dimethylamine lies in its specific combination of structural features, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
[(2,2-Dimethylpyrrolidin-3-yl)methyl]dimethylamine is a compound that belongs to the class of dimethylamine derivatives, which are known for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of the dimethylamine group enhances its pharmacological potential by facilitating interactions with receptors and enzymes.
The biological activity of [(2,2-dimethylpyrrolidin-3-yl)methyl]dimethylamine is primarily attributed to its ability to modulate neurotransmitter systems. It acts as a ligand for multiple receptors, influencing pathways involved in pain perception, mood regulation, and cognitive functions. The specific interactions depend on the target receptors, which may include:
- Adenosine receptors : These receptors play a crucial role in regulating inflammation and neuroprotection.
- Neurotransmitter receptors : The compound may mimic or inhibit neurotransmitters like acetylcholine, affecting synaptic transmission.
Pharmacological Activities
Research indicates that dimethylamine derivatives exhibit a variety of pharmacological activities:
- Antimicrobial Activity : Some studies suggest that compounds similar to [(2,2-dimethylpyrrolidin-3-yl)methyl]dimethylamine possess antimicrobial properties, making them potential candidates for treating bacterial infections .
- Antihistaminic Effects : The compound may also exhibit antihistaminic properties, useful in managing allergic reactions .
- Analgesic Properties : There is evidence supporting its use in pain management through modulation of pain pathways .
- CNS Effects : Case studies have shown that exposure to related compounds can lead to neurological symptoms such as dizziness and ataxia, indicating potential neurotoxic effects .
Case Studies
A notable case study involving dimethylamine borane (DMAB), a related compound, highlights the toxicological profile of dimethylamine derivatives. In this study:
- Patients exposed to DMAB exhibited severe neurological symptoms including dizziness and ataxia after dermal exposure.
- MRI scans revealed transient central nervous system lesions, suggesting that similar compounds could pose risks when misused or improperly handled .
Research Findings
Recent research has focused on the synthesis and application of dimethylamine derivatives in drug development. A comprehensive review documented various FDA-approved drugs containing the dimethylamine pharmacophore, emphasizing their therapeutic potential across multiple domains including:
| Therapeutic Area | Examples |
|---|---|
| Antihistaminic | Cetirizine |
| Antibiotic | Amoxicillin |
| Antidepressant | Venlafaxine |
| Analgesics | Tramadol |
These findings underscore the versatility and importance of this chemical class in modern medicine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
